Allyltributylstannane

Description

The exact mass of the compound Allyltributyltin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

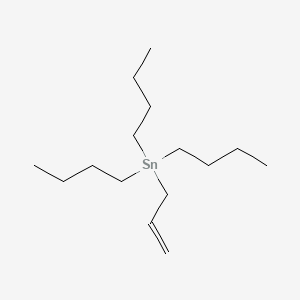

Structure

2D Structure

Properties

IUPAC Name |

tributyl(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;3H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGRTLMDMVAFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179553 | |

| Record name | Allyltributylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24850-33-7 | |

| Record name | Allyltributyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24850-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltributylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024850337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltributylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltributylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRIBUTYLSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOR8OD4103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of Allyltributylstannane with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction between allyltributylstannane and aldehydes, a cornerstone transformation in organic synthesis for the formation of homoallylic alcohols. This reaction is prized for its reliability and stereoselectivity, making it a valuable tool in the construction of complex molecular architectures frequently found in natural products and pharmaceuticals.

Core Reaction Mechanism

The addition of this compound to an aldehyde results in the formation of a new carbon-carbon bond, yielding a homoallylic alcohol. The reaction can proceed thermally, but is significantly accelerated by the use of Lewis acids. The generally accepted mechanism for the Lewis acid-catalyzed reaction involves an acyclic, or open, transition state.

Lewis Acid-Catalyzed Pathway

In the presence of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, Sc(OTf)₃), the reaction proceeds through the following key steps:

-

Activation of the Aldehyde: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density from the carbonyl group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The π-electrons of the allyl group of this compound act as the nucleophile, attacking the activated carbonyl carbon. This is the carbon-carbon bond-forming step.

-

Formation of an Intermediate: An intermediate is formed where the new carbon-carbon bond is established, and the oxygen is coordinated to the Lewis acid. The tributyltin group is now attached to the former carbonyl oxygen.

-

Workup: Aqueous workup protonates the resulting tin alkoxide to yield the final homoallylic alcohol product and a tributyltin byproduct.

The reaction is believed to proceed through a six-membered cyclic-like transition state, which dictates the stereochemical outcome of the reaction.

Stereoselectivity in Reactions with Chiral Aldehydes

A significant feature of the this compound addition to chiral aldehydes, particularly α-chiral aldehydes, is the ability to control the diastereoselectivity of the product. The outcome is largely governed by the nature of the Lewis acid and the substituents on the aldehyde, and can be rationalized by two competing models: the Felkin-Anh model and the chelation-controlled model.

Felkin-Anh vs. Chelation Control

-

Felkin-Anh Model: This model predicts the stereochemical outcome in the absence of a chelating group on the α-carbon of the aldehyde. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. Non-chelating Lewis acids, such as BF₃·OEt₂, favor this pathway, typically leading to the anti diastereomer.

-

Chelation-Controlled Model: When the α-substituent of the aldehyde is a Lewis basic group (e.g., an alkoxy group) and a chelating Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄, SnCl₄) is used, a five- or six-membered chelate can form between the Lewis acid, the carbonyl oxygen, and the α-alkoxy group. This rigidifies the conformation of the aldehyde, and the nucleophile attacks from the less hindered face, typically leading to the syn diastereomer.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the reaction of this compound with various aldehydes under different catalytic conditions.

Table 1: Lewis Acid Promoted Addition of this compound to Achiral Aldehydes

| Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 95 | [1] |

| Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 1 | 98 | [1] |

| Benzaldehyde | SnCl₄ | CH₂Cl₂ | -78 | 1 | 96 | [1] |

| Cyclohexanecarboxaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 92 | [1] |

| Cyclohexanecarboxaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 1 | 94 | [1] |

| Heptanal | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 85 | [1] |

Table 2: Diastereoselective Addition to Chiral α-Alkoxy Aldehydes

| Aldehyde | Lewis Acid | syn:anti Ratio | Yield (%) | Reference |

| (R)-2-(benzyloxy)propanal | MgBr₂ | 95:5 | 85 | [1] |

| (R)-2-(benzyloxy)propanal | BF₃·OEt₂ | 10:90 | 80 | [1] |

| (R)-2-(benzyloxy)propanal | SnCl₄ | 98:2 | 88 | [1] |

| (R)-2-(t-butyldimethylsilyloxy)propanal | MgBr₂ | 21:79 | 75 | [1] |

| (R)-2-(t-butyldimethylsilyloxy)propanal | BF₃·OEt₂ | 5:95 | 78 | [1] |

Table 3: Microwave-Assisted Solvent-Free Allylation

| Aldehyde | Power (W) | Time (min) | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | 120 | 15 | 95 | [2] |

| 4-Chlorobenzaldehyde | 120 | 20 | 92 | [2] |

| Benzaldehyde | 120 | 20 | 90 | [2] |

| 2-Naphthaldehyde | 120 | 15 | 88 | [2] |

| Cinnamaldehyde | 120 | 15 | 85 | [2] |

| Hexanal | 110 | 20 | 87 | [2] |

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.2 mmol)

-

Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) (1.1 mmol)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous potassium fluoride (B91410) (KF) solution (for removal of tin byproducts)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Lewis acid (1.1 mmol) to the stirred solution.

-

After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for the time indicated in the literature for the specific substrate and catalyst (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous KF solution (2 x 20 mL) to precipitate the tin salts. Stir vigorously for 30 minutes, then filter the mixture through a pad of celite.

-

Wash the filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Protocol for Microwave-Assisted Solvent-Free Allylation

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Microwave reactor tube

-

CEM Discover Benchmate microwave reactor (or equivalent)

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

In a microwave reactor tube, combine the aldehyde (1.0 mmol) and this compound (1.0 mmol).

-

Seal the tube and place it in the microwave reactor.

-

Irradiate the mixture at the specified power and for the specified time (e.g., 120 W for 15-20 minutes).[2]

-

After cooling, partition the reaction mixture between ethyl acetate (3 x 20 mL) and water.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the pure homoallylic alcohol.[2]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Allyltributylstannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyltributylstannane. This information is critical for the accurate identification and characterization of this organotin reagent, which is widely utilized in organic synthesis. The following sections detail the NMR data in a structured format, outline the experimental protocols for data acquisition, and provide a visual representation of the molecule's structure.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for the allyl and tributyl groups attached to the tin atom. The integration of these signals corresponds to the number of protons in each environment.

| Protons (Allyl Group) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH- | 5.85 - 5.65 | m | |

| =CH₂ | 4.80 - 4.70 | m | |

| Sn-CH₂- | 1.85 | d | 8.0 |

| Protons (Tributyl Group) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Sn-CH₂- | 0.85 - 0.75 | m | |

| -CH₂- | 1.35 - 1.25 | m | |

| -CH₂- | 1.55 - 1.45 | m | |

| -CH₃ | 0.90 | t | 7.3 |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of this compound.

| Carbon (Allyl Group) | Chemical Shift (δ, ppm) |

| =CH- | 136.5 |

| =CH₂ | 112.5 |

| Sn-CH₂- | 9.5 |

| Carbon (Tributyl Group) | Chemical Shift (δ, ppm) |

| Sn-CH₂- | 13.7 |

| -CH₂- | 27.4 |

| -CH₂- | 29.2 |

| -CH₃ | 10.8 |

Experimental Protocols

The acquisition of high-quality NMR spectra for organotin compounds like this compound requires careful sample preparation and instrument setup.

Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity (≥96%) to avoid interference from impurities in the spectra.[1]

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for optimal results.[2][3]

-

Concentration: Prepare the sample by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition:

-

Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is employed to ensure full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Molecular Structure and Signaling Pathway

To provide a clear visual context for the NMR data, the molecular structure of this compound is presented below. This diagram illustrates the connectivity of the atoms, which directly relates to the observed NMR signals.

Caption: Molecular structure of this compound.

References

Physical and chemical properties of Allyltributylstannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltributylstannane [(CH2=CHCH2)Sn(C4H9)3] is a versatile and widely utilized organotin reagent in modern organic synthesis. Its principal application lies in the transfer of an allyl group to a variety of electrophilic substrates, enabling the formation of crucial carbon-carbon bonds. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound. Furthermore, it offers detailed experimental protocols for its synthesis, purification, and its application in key synthetic transformations, including Lewis acid-catalyzed and radical-initiated allylations. The underlying reaction mechanisms and general experimental workflows are also discussed and visualized to provide a comprehensive resource for laboratory practice.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. It is immiscible with water but soluble in many organic solvents such as chloroform (B151607) and methanol.[1] It is sensitive to air and should be stored under an inert atmosphere.[1]

Tabulated Physical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C15H32Sn | |

| Molecular Weight | 331.12 g/mol | |

| CAS Number | 24850-33-7 | |

| Appearance | Colorless liquid | [1] |

| Density | 1.068 g/mL at 25 °C | |

| Boiling Point | 88-92 °C at 0.2 mmHg | |

| Refractive Index (n20/D) | 1.486 | |

| Flash Point | >110 °C (>230 °F) | [1] |

| 1H NMR (CDCl3) | δ (ppm): 5.85-5.65 (m, 1H), 4.95-4.80 (m, 2H), 1.90 (d, 2H), 1.55-1.40 (m, 6H), 1.35-1.25 (m, 6H), 0.90 (t, 9H), 0.85-0.75 (m, 6H) | [1] |

| 13C NMR (CDCl3) | δ (ppm): 138.0, 112.9, 29.2, 27.5, 15.4, 13.7, 9.6 | [1] |

| IR (Neat) | ν (cm-1): 3070, 2955, 2920, 2870, 2850, 1625, 1460, 1375, 1075, 900, 870, 665 | [1] |

| Mass Spectrum (EI) | m/z: 275, 235, 179, 123, 57 | [1] |

Reactivity and Synthetic Applications

This compound is a cornerstone reagent for the introduction of the allyl moiety. Its reactivity can be broadly categorized into two main pathways: Lewis acid-catalyzed reactions and free radical reactions.

Lewis Acid-Catalyzed Allylation

In the presence of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), titanium tetrachloride (TiCl4), or scandium triflate (Sc(OTf)3), this compound readily reacts with electrophiles, most notably aldehydes and ketones, to furnish homoallylic alcohols.[2][3][4] The Lewis acid activates the carbonyl group, rendering it more susceptible to nucleophilic attack by the allyl group of the stannane. These reactions typically proceed through an open or acyclic transition state.[2]

// Nodes RCHO [label="R-CHO\n(Aldehyde)"]; LA [label="Lewis Acid\n(e.g., BF₃·OEt₂)"]; ATS [label="this compound"]; Activated_Complex [label="[Activated Carbonyl-Lewis Acid Complex]", shape=box, style=rounded, fillcolor="#F1F3F4"]; Transition_State [label="Open Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Intermediate [label="Stannyl-alkoxide intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Product [label="Homoallylic Alcohol", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Bu₃Sn-X", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCHO -> Activated_Complex; LA -> Activated_Complex; ATS -> Transition_State; Activated_Complex -> Transition_State; Transition_State -> Intermediate; Intermediate -> Product [label="Work-up"]; Intermediate -> Byproduct; } dot Caption: Lewis Acid-Catalyzed Allylation of an Aldehyde.

Radical-Initiated Allylation

This compound can also participate in free radical chain reactions.[4] These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and are particularly useful for the allylation of alkyl halides.[5] The reaction proceeds via the abstraction of a halogen atom by a tributyltin radical to generate an alkyl radical, which then reacts with this compound to form the allylated product and regenerate the tributyltin radical.[1]

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from Organic Syntheses.[6]

Materials:

-

Magnesium turnings (72.6 g, 3.0 g-atom)

-

Anhydrous ethyl ether (1150 mL)

-

Allyl bromide (158 mL, 1.8 mol)

-

Iodine (a few crystals)

-

Bis(tributyltin) oxide (371 g, 0.62 mol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hexane

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an argon inlet, add magnesium turnings and 1000 mL of anhydrous ethyl ether.

-

Charge the dropping funnel with a solution of allyl bromide in 150 mL of anhydrous ethyl ether.

-

Add a small portion of the allyl bromide solution to the flask and initiate the Grignard reaction with a few crystals of iodine.

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1.5 hours.

-

Cool the reaction mixture and add a solution of bis(tributyltin) oxide in 150 mL of anhydrous ethyl ether at a rate that maintains the temperature between 36-38 °C.

-

After the addition is complete, reflux the mixture for 1.5 hours and then stir overnight at room temperature.

-

Cool the reaction mixture in an ice-water bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Decant the supernatant and wash the residual solids with hexane. Combine the organic layers.

-

Wash the combined organic extracts with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation (bp 116 °C at 1.6 mmHg) to afford this compound as a colorless oil.

Lewis Acid-Catalyzed Allylation of Benzaldehyde (B42025)

This is a general procedure based on established methods.[2]

Materials:

-

Benzaldehyde (1.0 mmol)

-

Anhydrous dichloromethane (B109758) (CH2Cl2) (10 mL)

-

Boron trifluoride etherate (BF3·OEt2) (1.2 mmol)

-

This compound (1.2 mmol)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add a solution of benzaldehyde in anhydrous dichloromethane.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add boron trifluoride etherate dropwise to the stirred solution.

-

After stirring for 15 minutes, add this compound dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding homoallylic alcohol.

General Workflow for Reaction Monitoring by TLC

Thin Layer Chromatography (TLC) is a crucial technique for monitoring the progress of organic reactions.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All waste containing organotin compounds must be disposed of as hazardous waste according to local regulations.

Conclusion

This compound is an indispensable reagent in organic synthesis, offering a reliable method for the formation of carbon-carbon bonds through the transfer of an allyl group. A thorough understanding of its physical and chemical properties, coupled with detailed knowledge of experimental protocols and reaction mechanisms, is paramount for its safe and effective use in the laboratory. This guide provides a consolidated resource to aid researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this compound.

References

- 1. youtube.com [youtube.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Geometrically Selective Synthesis of (E)-Enamides via Radical Allylation of Alkyl Halides with α-Aminoallylic Stannanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Core Mechanism of Lewis Acid-Mediated Allylation with Allyltributylstannane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbon-carbon bond-forming reaction between allyltributylstannane and carbonyl compounds, facilitated by a Lewis acid, is a cornerstone of modern organic synthesis. This reaction provides a reliable and often stereoselective route to homoallylic alcohols and amines, which are versatile building blocks in the synthesis of complex natural products and pharmaceuticals. The Lewis acid plays a crucial role in activating the carbonyl electrophile, thereby enabling nucleophilic attack by the otherwise unreactive this compound. This guide delves into the core mechanistic principles of this transformation, providing a comprehensive overview of the reaction, detailed experimental protocols, and a summary of key performance data.

The General Mechanism: A Symphony of Activation and Attack

The fundamental principle of the Lewis acid-mediated allylation of a carbonyl compound (such as an aldehyde or ketone) with this compound involves the activation of the carbonyl group by the Lewis acid.[1][2] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the electron-rich double bond of the allylstannane.

The reaction typically proceeds through an open, acyclic transition state.[3] This is a key feature that distinguishes it from other allylation reactions, such as those involving allylboranes, which often proceed through closed, cyclic transition states. The open transition state model successfully explains the observed diastereoselectivity in many cases, particularly the preference for the syn-homoallylic alcohol when using crotyltributylstannane, regardless of the geometry of the crotyl unit.[3]

A critical aspect of the mechanism is the nature of the intermediate formed upon nucleophilic attack. While a stepwise process involving a β-stannyl carbocation intermediate is often invoked for simplicity, the reaction is likely more concerted, with the C-C bond formation and the cleavage of the C-Sn bond occurring in a nearly simultaneous fashion.[3] Spectroscopic studies have been instrumental in elucidating the nature of Lewis acid-aldehyde complexes, providing insights into their structure and conformation which ultimately influence the stereochemical outcome of the reaction.

Data Presentation: A Quantitative Overview

The following tables summarize the performance of Lewis acid-mediated allylation of various carbonyl compounds with this compound under different conditions.

Table 1: Allylation of Aldehydes with this compound

| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Ref. |

| 1 | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 95 | - | [4] |

| 2 | Cyclohexanecarboxaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 92 | - | [4] |

| 3 | Benzaldehyde | SnCl₄ | CH₂Cl₂ | -78 | 0.5 | 98 | - | [5][6] |

| 4 | 2-Phenylpropanal | SnCl₄ | CH₂Cl₂ | -78 | 1 | 85 | 85:15 | [7] |

| 5 | Benzaldehyde | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | 0 | 2 | 91 | - | [8] |

| 6 | 4-Nitrobenzaldehyde | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | 0 | 1 | 98 | - | [8] |

| 7 | Benzaldehyde | Zn(OTf)₂ (10 mol%) | CH₂Cl₂ | rt | 24 | 85 | - | [9] |

| 8 | 4-Methoxybenzaldehyde | Zn(OTf)₂ (10 mol%) | CH₂Cl₂ | rt | 24 | 88 | - | [9] |

Table 2: Asymmetric Allylation of Aldehydes with this compound

| Entry | Aldehyde | Chiral Lewis Acid/Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| 1 | Benzaldehyde | (S)-BINOL/Ti(Oi-Pr)₄ | 10 | CH₂Cl₂ | -20 | 12 | 85 | 92 | [10] |

| 2 | Cyclohexanecarboxaldehyde | (S)-BINOL/Ti(Oi-Pr)₄ | 10 | CH₂Cl₂ | -20 | 12 | 82 | 94 | [10] |

| 3 | Benzaldehyde | (R)-BINOL/SnCl₄ | 20 | CH₂Cl₂ | -78 | 4 | 81 | 88 | [5][6] |

| 4 | Cinnamaldehyde | (R)-BINOL/SnCl₄ | 20 | CH₂Cl₂ | -78 | 6 | 75 | 85 | [5][6] |

Table 3: Allylation of Ketones and Imines with this compound

| Entry | Substrate | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Acetophenone | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | rt | 24 | 77 | [8] |

| 2 | Cyclohexanone | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | rt | 24 | 65 | [8] |

| 3 | N-Benzylideneaniline | Sc(OTf)₃ (10 mol%) | CH₃CN | rt | 4 | 92 | [11] |

| 4 | N-Benzylidene-methylamine | Sc(OTf)₃ (10 mol%) | CH₃CN | rt | 6 | 88 | [11] |

| 5 | Acetophenone | MAD (10 mol%) | Toluene | -78 | 3 | 95 | [12] |

| 6 | Cyclohexanone | MAD (10 mol%) | Toluene | -78 | 5 | 88 | [12] |

MAD = Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)

Experimental Protocols

General Procedure for the Lewis Acid-Mediated Allylation of an Aldehyde

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.2 mmol)

-

Lewis Acid (e.g., BF₃·OEt₂, SnCl₄, Sc(OTf)₃) (1.0-1.2 mmol for stoichiometric, 0.1-0.2 mmol for catalytic)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).

-

Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly add the Lewis acid to the stirred solution. If using a solid Lewis acid, it can be added directly. If using a liquid Lewis acid like SnCl₄, it is often added as a solution in dichloromethane.

-

After stirring for 10-15 minutes, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 5-10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired homoallylic alcohol.

General Procedure for the Asymmetric Allylation of an Aldehyde using a Chiral BINOL-Titanium Catalyst

Materials:

-

(S)- or (R)-1,1'-Bi-2-naphthol (BINOL) (0.2 mmol)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (0.2 mmol)

-

Aldehyde (1.0 mmol)

-

This compound (1.5 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

4 Å Molecular sieves (activated)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried, round-bottom flask containing activated 4 Å molecular sieves and a magnetic stir bar, add a solution of the chiral BINOL ligand (0.2 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere.

-

Add titanium(IV) isopropoxide (0.2 mmol) and stir the mixture at room temperature for 1 hour to pre-form the chiral Lewis acid catalyst.

-

Cool the mixture to the desired reaction temperature (e.g., -20 °C).

-

Add the aldehyde (1.0 mmol) to the catalyst mixture and stir for 15-20 minutes.

-

Add this compound (1.5 mmol) dropwise to the reaction mixture.

-

Stir the reaction at the same temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Follow the workup and purification procedure as described in the general protocol for aldehyde allylation.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: General mechanism of Lewis acid-mediated allylation.

Caption: Chelation vs. Non-chelation control in allylation.

Caption: General experimental workflow for allylation.

Conclusion

The Lewis acid-mediated allylation of carbonyl compounds and imines with this compound is a powerful and versatile transformation in organic synthesis. The choice of Lewis acid is paramount, as it not only governs the reactivity but also dictates the stereochemical outcome of the reaction. By understanding the underlying mechanistic principles, including the nature of the transition state and the potential for chelation control, chemists can rationally design experiments to achieve desired synthetic targets with high efficiency and selectivity. The development of chiral Lewis acids has further expanded the utility of this reaction, enabling the enantioselective synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this important reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Catalytic enantioselective allyl- and crotylboration of aldehydes using chiral diol x SnCl4 complexes. optimization, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diolâ¢SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Sc(OTf)3-Catalyzed three-component reactions of aldehydes, amines and this compound in micellar systems. Facile synthesis of homoallylic amines in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Bulky Aluminum Lewis Acids as Novel Efficient and Chemoselective Catalysts for the Allylation of Aldehydes | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Stability and Storage of Allyltributylstannane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for allyltributylstannane. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe and effective handling, storage, and quality assessment of this versatile organometallic reagent.

Executive Summary

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of allyl groups. However, its utility is intrinsically linked to its stability. This document outlines the known sensitivities of this compound, recommended storage and handling procedures, and detailed experimental protocols for assessing its purity and degradation. The key takeaway is that this compound is sensitive to atmospheric oxygen and moisture, necessitating storage under an inert atmosphere at refrigerated temperatures to ensure its long-term integrity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its appropriate handling and storage.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₃₂Sn |

| Molecular Weight | 331.12 g/mol |

| Appearance | Clear, colorless liquid[1] |

| Density | 1.068 g/mL at 25 °C[2][3] |

| Boiling Point | 88-92 °C at 0.2 mmHg[2][3] |

| Refractive Index | n20/D 1.486 (lit.)[2][3] |

| Flash Point | 103 °C (217.4 °F) - closed cup[3][4] |

| Solubility | Immiscible with water.[5] Soluble in many organic solvents. |

| CAS Number | 24850-33-7[4][6] |

Stability Profile and Degradation Pathways

This compound is known to be stable under recommended storage conditions; however, it is susceptible to degradation in the presence of air and moisture.[5]

Hydrolytic Instability

In the presence of water, this compound can undergo hydrolysis. The tin-carbon bond is susceptible to cleavage by protic sources, leading to the formation of tributyltin hydroxide (B78521) or its dehydrated form, bis(tributyltin) oxide, and propene. This degradation pathway not only consumes the active reagent but also generates impurities that can interfere with subsequent reactions.

Oxidative Instability

Exposure to atmospheric oxygen can lead to the oxidation of this compound. Organotin compounds are known to be air-sensitive, and this reactivity can lead to the formation of various tin oxide species and cleavage of the allyl group.[5] The presence of peroxides can further accelerate decomposition.

Thermal and Photolytic Stability

A logical workflow for assessing the degradation of this compound is presented below.

Degradation pathways of this compound.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale |

| Temperature | 2-8 °C[5] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[7] | To prevent oxidation and hydrolysis by excluding air and moisture. |

| Container | Tightly sealed, opaque container. | To prevent exposure to light and atmosphere. |

| Light | Protect from light. | To prevent photolytic degradation. |

| Moisture | Keep in a dry place. | To prevent hydrolysis. |

| Handling | Handle under an inert atmosphere using anhydrous solvents and oven-dried glassware. | To maintain an oxygen- and moisture-free environment during use. |

Experimental Protocols for Stability and Purity Assessment

A comprehensive assessment of this compound stability involves a combination of forced degradation studies and the use of validated analytical methods to monitor the purity and identify degradation products.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. A general workflow for such a study is outlined below.

Forced degradation study workflow.

5.1.1 Hydrolytic Degradation Protocol

-

Sample Preparation: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration.

-

Stress Condition: Add a controlled amount of deionized water to the solution. To test pH effects, separate samples can be prepared with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous solutions.

-

Incubation: Maintain the samples at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Immediately analyze the aliquots by a validated analytical method (e.g., GC-FID or qNMR) to determine the remaining concentration of this compound and the formation of any degradation products.

5.1.2 Oxidative Degradation Protocol

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent.

-

Stress Condition: Bubble a stream of clean, dry air or oxygen through the solution, or add a chemical oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

-

Incubation: Maintain at a constant temperature and protect from light.

-

Time Points: Sample at appropriate intervals.

-

Analysis: Analyze the samples to quantify the parent compound and identify oxidation products.

5.1.3 Thermal Degradation Protocol

-

Sample Preparation: Place a neat sample of this compound in a sealed vial under an inert atmosphere.

-

Stress Condition: Expose the sample to an elevated temperature (e.g., 40 °C, 60 °C, 80 °C).

-

Time Points: Remove samples at various time points.

-

Analysis: After cooling to room temperature, analyze the samples.

5.1.4 Photostability Protocol

-

Sample Preparation: Place a solution of this compound in a photostable, transparent container.

-

Stress Condition: Expose the sample to a controlled light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Incubation: Maintain at a constant temperature.

-

Time Points: Sample at appropriate intervals.

-

Analysis: Analyze both the exposed and control samples.

Analytical Methods for Purity and Degradation Monitoring

5.2.1 Gas Chromatography (GC)

-

Principle: GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. A Flame Ionization Detector (FID) is suitable for quantitative analysis, while a Mass Spectrometer (MS) detector is invaluable for the identification of unknown degradation products.

-

Protocol for Purity Analysis by GC-FID:

-

Instrument: Gas chromatograph with FID.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

-

Detector Temperature: 300 °C.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Quantification: Use an internal or external standard method for accurate quantification.

-

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹¹⁹Sn NMR are all valuable for characterizing this compound and its degradation products.

-

Protocol for Purity Analysis by ¹H qNMR:

-

Instrument: High-field NMR spectrometer.

-

Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

-

Data Processing: Integrate the signals corresponding to this compound and the internal standard.

-

Calculation: Calculate the purity of this compound based on the integral ratios, the number of protons, and the known purity and mass of the internal standard.

-

5.2.3 Karl Fischer Titration

-

Principle: This is a standard method for the determination of water content.

-

Protocol:

-

Instrument: Karl Fischer titrator (coulometric or volumetric).

-

Sample Introduction: Inject a known mass of this compound into the titration cell containing the Karl Fischer reagent.

-

Titration: The titrator automatically determines the amount of water in the sample.

-

5.2.4 Peroxide Value Determination

-

Principle: This titration-based method measures the concentration of peroxides, which are primary products of oxidation.

-

Protocol:

-

Dissolve a known weight of the sample in a suitable solvent mixture (e.g., acetic acid/chloroform).

-

Add a saturated solution of potassium iodide. The peroxides will oxidize the iodide to iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

-

Summary of Quantitative Stability Data

At present, there is a lack of publicly available, comprehensive quantitative stability data for this compound. The information provided in this guide is based on the known chemical properties of organotin compounds and general best practices for handling air- and moisture-sensitive reagents. It is strongly recommended that users perform their own stability assessments under their specific experimental and storage conditions, particularly for long-term studies or when using the reagent in critical applications such as drug development. The experimental protocols outlined in Section 5.0 provide a robust framework for generating such data.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding its sensitivity to air and moisture and adhering to the recommended storage and handling conditions, its integrity can be maintained. The implementation of the analytical and forced degradation protocols described in this guide will enable researchers to confidently assess the purity and stability of their this compound, ensuring the reliability and reproducibility of their synthetic procedures.

References

- 1. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 4. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]

- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 6. qNMR - BIPM [bipm.org]

- 7. epa.gov [epa.gov]

Allyltributylstannane: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for allyltributylstannane, a common but hazardous organotin reagent. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination.

Hazard Identification and Toxicological Profile

This compound is a toxic organotin compound that poses significant health risks.[1][2] Exposure can occur through inhalation, skin contact, and ingestion, with both acute and chronic health effects.[1][3]

Primary Health Hazards:

-

Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[3][4][5] It causes skin and serious eye irritation.[3][4][5][6] Inhalation may lead to respiratory tract irritation.[3]

-

Chronic Toxicity: Prolonged or repeated exposure can cause damage to organs.[4][5] Organotin compounds are known to affect the central nervous system and the immune system.[1][3][7]

-

Reproductive Toxicity: May damage fertility or the unborn child.[5]

Environmental Hazards:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling.

| Property | Value |

| Appearance | Clear, colorless liquid[6] |

| Boiling Point | 88-92 °C at 0.2 mmHg[6] |

| Density | 1.068 g/mL at 25 °C |

| Flash Point | 103 °C (217.4 °F) - closed cup |

| Water Solubility | Immiscible[6] |

| Air Sensitivity | Air Sensitive[6] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.

| PPE Category | Specifications and Requirements |

| Eye and Face Protection | Chemical splash goggles are required.[8] A face shield should also be worn to provide full facial protection from splashes.[9][10] |

| Hand Protection | Wear suitable chemical-resistant gloves.[3][6] Double gloving is recommended. Nitrile gloves can be worn under a pair of neoprene gloves for robust chemical resistance.[11] |

| Body Protection | A flame-resistant lab coat should be worn at all times.[8] For procedures with a higher risk of splashing, chemical-resistant coveralls ("bunny suits") offer more comprehensive protection.[10] |

| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood.[7] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an appropriate filter is necessary.[5][10][12] |

| Footwear | Closed-toe shoes are mandatory.[8] |

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimizing the risks associated with this compound.

Engineering Controls:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ensure that a safety shower and eyewash station are readily accessible.[3]

Work Practices:

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the work area.[13]

-

Transfer the reagent using a syringe or cannula to minimize exposure.[7]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Experimental Protocols

Quenching of Residual this compound

It is crucial to quench any residual this compound in reaction vessels before cleaning.

Procedure:

-

In a fume hood, cool the flask containing the residual reagent in an ice bath.

-

Slowly add a solution of isopropanol (B130326) to the cooled flask with stirring.[11][14]

-

After the initial reaction subsides, slowly add methanol (B129727) to ensure all the reactive material is consumed.[11]

-

Finally, very slowly add water to hydrolyze any remaining organometallic species.[11]

-

The resulting mixture should be disposed of as hazardous waste.

Decontamination of Glassware

All glassware that has come into contact with this compound must be decontaminated.

Procedure:

-

After quenching any bulk material, rinse the glassware with a compatible organic solvent such as toluene (B28343) or hexane.[14] Collect this rinse as hazardous waste.

-

Wash the glassware with soap and water.[15]

Emergency Procedures

Spill Response:

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1]

-

Large Spills: Evacuate the area and contact the institution's environmental health and safety department immediately.[16]

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[1][3] Seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3][5]

Visualizations

Caption: A logical workflow for the safe handling of this compound.

Caption: Required personal protective equipment for handling this compound.

References

- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 2. benchchem.com [benchchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. delvallelab.weebly.com [delvallelab.weebly.com]

- 8. youtube.com [youtube.com]

- 9. pppmag.com [pppmag.com]

- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 11. benchchem.com [benchchem.com]

- 12. 烯丙基三丁基锡 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. sarponggroup.com [sarponggroup.com]

- 15. ehs.ucr.edu [ehs.ucr.edu]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Preparation of Allyltributylstannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of allyltributylstannane, a versatile and widely used reagent in organic synthesis. This document details the most common and effective synthetic routes, providing in-depth experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Introduction

This compound, with the chemical formula CH₂=CHCH₂Sn(C₄H₉)₃, is a key organotin reagent employed in a variety of carbon-carbon bond-forming reactions. Its utility stems from its ability to act as a nucleophilic allyl source in the presence of Lewis acids or under radical conditions. It is particularly valuable for the allylation of aldehydes, ketones, imines, and halides, leading to the formation of homoallylic alcohols and amines, which are important intermediates in the synthesis of complex molecules and natural products. This guide will focus on the practical aspects of its preparation in a laboratory setting.

Synthetic Routes

The synthesis of this compound can be achieved through several methods. The most prevalent and reliable routes involve the reaction of an allyl-organometallic reagent with a tributyltin electrophile. The primary methods covered in this guide are:

-

The Grignard Reagent Route: This is a classic and widely used method involving the preparation of allylmagnesium bromide, which then reacts with a tributyltin species such as tributyltin chloride or bis(tributyltin) oxide.

-

Ultrasound-Promoted Barbier-Type Reaction: This method offers a more convenient one-pot synthesis where the Grignard reagent is formed in situ in the presence of tributyltin chloride.

Reaction Pathway Visualization

The following diagram illustrates the general Grignard reaction pathway for the synthesis of this compound.

Caption: General Grignard pathway for this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods, allowing for easy comparison.

| Parameter | Grignard Route (from Bis(tributyltin) oxide)[1] | Ultrasound-Promoted Barbier-Type Reaction[2] |

| Starting Materials | Allyl bromide, Magnesium, Bis(tributyltin) oxide | Allylic chloride, Magnesium, Tributyltin chloride |

| Solvent | Anhydrous Ethyl Ether | Anhydrous Tetrahydrofuran (B95107) (THF) |

| Reaction Time | ~4.5 hours + overnight stirring | 30-45 minutes (with sonication) |

| Reaction Temperature | Reflux, then 36-38°C, then room temperature | Maintained below 20°C |

| Yield | ~94% | Up to 100% (crude) |

| Purification | Distillation under reduced pressure | Extraction and removal of solvent under vacuum |

Experimental Protocols

Grignard Route using Bis(tributyltin) oxide[1]

This procedure is adapted from Organic Syntheses.[1]

Workflow Diagram:

Caption: Workflow for the Grignard synthesis of this compound.

Materials:

-

Magnesium turnings (72.6 g, 3 g-atom)

-

Anhydrous ethyl ether (1150 mL)

-

Allyl bromide (158 mL, 1.8 mol)

-

Iodine (a few crystals)

-

Bis(tributyltin) oxide (371 g, 0.62 mol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an argon atmosphere, a dry 3-L three-necked flask is charged with magnesium turnings and 1000 mL of anhydrous ethyl ether.

-

A solution of allyl bromide in 150 mL of anhydrous ether is added to a dropping funnel.

-

A small portion of the allyl bromide solution is added to the flask, followed by a few crystals of iodine to initiate the reaction. Sonication may be required.[1]

-

The remaining allyl bromide solution is added dropwise to maintain a gentle reflux. The addition takes about 1.5 hours.

-

The mixture is then refluxed for an additional 1.5 hours.

-

A solution of bis(tributyltin) oxide in 150 mL of anhydrous ether is added at a rate that maintains the reaction temperature between 36-38°C. This addition takes approximately 1 hour.[1]

-

After the addition is complete, the reaction mixture is refluxed for 1.5 hours and then stirred overnight at room temperature.

-

The reaction is cooled in an ice-water bath and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The supernatant is decanted, and the residual solids are washed with hexane.

-

The combined organic layers are washed with saturated ammonium chloride and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product is purified by distillation under reduced pressure (bp 116°C at 1.6 mm) to yield this compound as a colorless oil (approx. 390-392 g, 94% yield).[1]

Ultrasound-Promoted Barbier-Type Synthesis[2]

This procedure is a convenient one-pot method.

Materials:

-

Magnesium turnings (3.04 g, 0.125 mol)

-

Anhydrous tetrahydrofuran (THF) (100 mL)

-

Tributyltin chloride (32.5 g, 0.100 mol)

-

3-Chloro-1-propene (allyl chloride) (7.65 g, 0.100 mol)

-

Iodine (optional, small piece)

Procedure:

-

A dry 500-mL three-necked flask is charged with magnesium turnings, tributyltin chloride, a small piece of iodine (optional), and anhydrous THF under a nitrogen atmosphere.

-

The flask is immersed in an ice-salt bath.

-

A solution of allyl chloride in anhydrous THF is added dropwise to the stirred mixture while applying ultrasonic irradiation. The temperature should be maintained below 20°C.[2]

-

After the addition is complete, sonication is continued for an additional 30-45 minutes.

-

The reaction mixture is poured into ice water and extracted with ether.

-

The combined ethereal solutions are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under aspirator pressure, and the residual oil is further evacuated (1 mm) at room temperature for 1 hour to yield the product.

Purification and Characterization

Purification: The primary method for purifying this compound is fractional distillation under reduced pressure.[1] A common impurity is tributyltin chloride, which can be removed by washing the crude product with dilute aqueous NaOH before distillation.[3]

Physical Properties:

| Property | Value |

| Appearance | Clear, colorless liquid[3] |

| Molecular Weight | 331.12 g/mol [4][5] |

| Boiling Point | 88-92 °C at 0.2 mmHg[3][6] |

| Density | 1.068 g/mL at 25 °C[3][6] |

| Refractive Index (n20/D) | 1.486[3][6] |

Spectroscopic Data: Spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound.

-

¹H NMR: Spectra are available in public databases such as PubChem.[4]

-

¹³C NMR: Spectra are available from sources like SpectraBase.[7]

-

Mass Spectrometry (GC-MS): Data can be found in the NIST WebBook and PubChem.[4][5]

-

IR Spectroscopy: FTIR spectra are also available in public databases.[4]

Safety and Handling

This compound is toxic if swallowed and harmful in contact with skin.[4] It causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[4] It is also very toxic to aquatic life.[4] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Applications in Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis, including:

-

Allylation of Carbonyls: In the presence of Lewis acids, it efficiently allylates aldehydes and ketones to produce homoallylic alcohols.[8][9]

-

Coupling Reactions: It undergoes palladium-catalyzed coupling reactions with various organic halides and acetates.[3][9]

-

Synthesis of Homoallylic Amines: It can be used for the allylation of imines to generate homoallylic amines.[9]

Conclusion

The synthesis of this compound is well-established, with the Grignard route being a reliable and high-yielding method. The ultrasound-promoted Barbier-type reaction offers a more rapid and convenient alternative. The choice of method may depend on the available starting materials, equipment, and desired scale of the reaction. Proper purification and handling are essential to ensure the quality of the reagent and the safety of the researcher. This guide provides the necessary details for the successful preparation and application of this important synthetic tool.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Allyltributyltin | 24850-33-7 [chemicalbook.com]

- 4. This compound | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allyltributyltin [webbook.nist.gov]

- 6. This compound 97 24850-33-7 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Allyltributylstannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of allyltributylstannane, a versatile organotin reagent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.8 - 5.6 | m | -CH=CH₂ |

| ~4.9 | m | -CH=CH ₂ |

| ~1.9 | d | Sn-CH ₂-CH= |

| ~1.5 | m | Sn-(CH₂)₃-CH ₃ |

| ~1.3 | m | Sn-CH₂-CH ₂- |

| ~0.9 | t | Sn-CH₂-CH₂-CH ₂- |

| ~0.8 | t | Sn-(CH₂)₃-CH ₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a typical representation.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 136.9 | -C H=CH₂ |

| 112.3 | -CH=C H₂ |

| 29.3 | Sn-CH₂-C H₂- |

| 27.5 | Sn-CH₂-CH₂-C H₂- |

| 13.7 | Sn-(CH₂)₃-C H₃ |

| 11.2 | Sn-C H₂-CH= |

| 9.6 | Sn-C H₂-CH₂- |

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| Estimated: -10 to +10 |

Note: A specific experimental value for the ¹¹⁹Sn chemical shift of this compound was not found in the surveyed literature. The estimated range is based on typical values for tetraorganostannanes. For instance, tributyltin hydride has a reported ¹¹⁹Sn chemical shift of around -80 ppm, while more sterically hindered aryltin hydrides show shifts in the range of -384.7 to -416 ppm. The chemical shift is highly dependent on the solvent and coordination environment of the tin atom.[3][4]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch |

| ~2955, 2920, 2870, 2850 | Strong | C-H stretch (alkyl) |

| ~1630 | Medium | C=C stretch |

| ~1460 | Medium | CH₂ bend |

| ~900 | Strong | =CH₂ out-of-plane bend |

Mass Spectrometry (MS)

Table 5: Major Mass Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 275 | Moderate | [M - C₄H₉]⁺ |

| 233 | High | [Sn(C₄H₉)₃]⁺ |

| 177 | Base Peak | [Sn(C₄H₉)₂H]⁺ |

| 121 | High | [Sn(C₄H₉)]⁺ |

| 57 | High | [C₄H₉]⁺ |

Note: The molecular ion peak [M]⁺ at m/z 332 is typically weak or absent in the electron ionization mass spectrum of this compound.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.

2. ¹H NMR Spectroscopy:

-

Instrument: 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

3. ¹³C NMR Spectroscopy:

-

Instrument: 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 128-1024 (or as needed for adequate signal-to-noise).

-

Relaxation delay: 2 seconds.

-

Spectral width: 0-150 ppm.

-

-

Processing: Apply Fourier transform with an appropriate line broadening factor (e.g., 1 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

4. ¹¹⁹Sn NMR Spectroscopy:

-

Instrument: A spectrometer equipped with a broadband probe tunable to the ¹¹⁹Sn frequency (e.g., ~111.9 MHz on a 300 MHz spectrometer).

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment. A relaxation agent such as Cr(acac)₃ may be added to shorten the long relaxation times of the ¹¹⁹Sn nucleus.

-

Number of scans: Dependent on sample concentration and instrument sensitivity.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: A wide spectral window (e.g., -200 to +200 ppm) should be used initially.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum externally to a standard such as tetramethyltin (B1198279) (SnMe₄) at 0 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Procedure:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

2. Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Instrument: GC-MS system with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection volume: 1 µL.

-

Inlet temperature: 250 °C.

-

Oven program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Scan speed: Sufficient to obtain several scans across each chromatographic peak.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

References

The Allyl Group in Allyltributylstannane: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltributylstannane is a versatile and widely utilized organotin reagent in modern organic synthesis. The unique reactivity of its allyl group allows for the formation of crucial carbon-carbon bonds, making it an invaluable tool in the construction of complex molecular architectures, including natural products and pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core reactivity of the allyl group in this compound, focusing on its participation in Lewis acid-mediated carbonyl additions and palladium-catalyzed cross-coupling reactions (Stille coupling). Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction

The strategic introduction of an allyl group is a fundamental transformation in organic synthesis, enabling the formation of homoallylic alcohols and other valuable building blocks. This compound has emerged as a key reagent for this purpose due to its stability, ease of handling compared to other organometallics, and the diverse reactivity profiles of its allyl moiety.[1] The reactivity of the allyl group is primarily centered around its nucleophilic character, which can be harnessed in various reaction manifolds. This guide will delve into two of the most significant applications: the addition to carbonyl compounds and the Stille cross-coupling reaction.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling and characterization in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₂Sn | [2] |

| Molecular Weight | 331.12 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.068 g/mL at 25 °C | [3] |

| Boiling Point | 88-92 °C at 0.2 mmHg | [3] |

| Refractive Index | n20/D 1.486 | [3] |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Data | **Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Reference |

| ¹H NMR (CDCl₃) | 4.75-4.95 (m, 2H, =CH₂), 5.70-5.90 (m, 1H, -CH=), 1.85 (d, 2H, -CH₂-), 1.40-1.60 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 1.20-1.40 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 0.80-1.00 (t, 9H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 0.70-0.80 (t, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃) | [4] |

| ¹³C NMR (CDCl₃) | 136.9 (-CH=), 114.1 (=CH₂), 29.2 (Sn-CH₂-), 27.4, 13.7, 9.6 (Butyl carbons) | [5] |

| IR (Neat) | 3070 (C-H, sp²), 2955, 2922, 2871, 2853 (C-H, sp³), 1628 (C=C stretch), 903 (C-H bend, alkene) | [4] |

Table 2: Spectroscopic Data for this compound.

Reactivity of the Allyl Group: Addition to Aldehydes

One of the most powerful applications of this compound is the allylation of aldehydes to furnish homoallylic alcohols. This transformation can be promoted by Lewis acids or under catalyst- and solvent-free conditions using microwave irradiation.[6][7]

Reaction Mechanism